2-(2-Bromo-4-isopropylphenoxy)acetohydrazide
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Overview
Description
2-(2-Bromo-4-isopropylphenoxy)acetohydrazide is an organic compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol . This compound is characterized by the presence of a bromo-substituted phenoxy group and an acetohydrazide moiety, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-isopropylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Bromo-4-isopropylphenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the acetohydrazide derivative, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-isopropylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Condensation Reactions: Reagents include aldehydes or ketones, with acidic or basic catalysts to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives.
Condensation Reactions: Products include hydrazones or hydrazides.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-4-isopropylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-isopropylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted phenoxy group can bind to active sites, while the acetohydrazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)acetohydrazide
- 2-(2-Bromo-4-ethylphenoxy)acetohydrazide
- 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide
Uniqueness
2-(2-Bromo-4-isopropylphenoxy)acetohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(2)8-3-4-10(9(12)5-8)16-6-11(15)14-13/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQGVAGEMMFEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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